molecular formula C15H20N6O3 B2559205 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034412-55-8

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2559205
CAS No.: 2034412-55-8
M. Wt: 332.364
InChI Key: VOXVWGMKTQBXKX-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazine ring, a morpholine group, a methoxy group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-substituted triazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and diseases.

Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with similar applications.

  • Substituted 1,3,5-triazine Heterocycles: These compounds share structural similarities and exhibit antimicrobial activity.

Uniqueness: N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.

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Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-23-15-18-12(10-16-13(22)11-20-4-2-3-5-20)17-14(19-15)21-6-8-24-9-7-21/h2-5H,6-11H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVWGMKTQBXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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